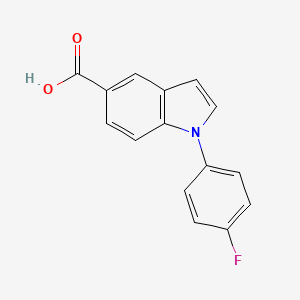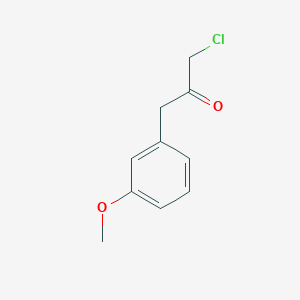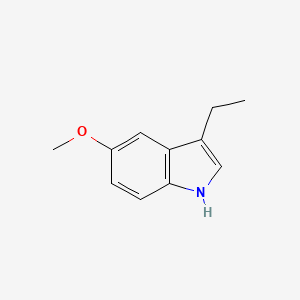
1-(4-Fluorophenyl)-1h-indole-5-carboxylic acid
概要
説明
Indole derivatives are important in medicinal chemistry and have been found in many synthetic drug molecules . They are often used in the development of new useful derivatives due to their ability to bind with high affinity to multiple receptors .
Synthesis Analysis
The synthesis of similar compounds often involves multi-step nucleophilic substitution reactions and ester hydrolysis .Molecular Structure Analysis
The molecular structure of similar compounds often includes a benzenoid nucleus and excessive π-electrons delocalization, which makes them aromatic in nature .Chemical Reactions Analysis
Indole derivatives can be used as reactants in various coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can vary. For example, some are crystalline and colorless in nature with specific odors .科学的研究の応用
Synthesis and Derivatives
1-(4-Fluorophenyl)-1H-indole-5-carboxylic acid and its derivatives are utilized in various synthesis processes. For instance, Kudzma (2003) reported the synthesis of a series of indole and carbazole derivatives from 2-fluorophenyl imines, highlighting the versatility of such compounds in chemical synthesis (Kudzma, 2003). Similarly, Inaba, Ishizumi, and Yamamoto (1971) described a synthesis method for 1-(2-diethylaminoethyl)-substituted 1, 4-benzodiazepin-2-ones using 2-aminomethylindole derivatives, demonstrating the potential of indole derivatives in creating complex molecular structures (Inaba, Ishizumi, & Yamamoto, 1971).
Pharmacological Research
In pharmacological research, indole-5-carboxylic acids have been studied for their inhibitory properties. Kaptur, Elfringhoff, and Lehr (2011) found that indole-5-carboxylic acids with certain residues were potent inhibitors of human cytosolic phospholipase A2α, a key enzyme in inflammatory processes (Kaptur, Elfringhoff, & Lehr, 2011).
Crystal Engineering and Molecular Interactions
Choudhury, Nagarajan, and Row (2004) explored the crystal structures of certain substituted indoles, including 1-(4-fluorophenyl)-2-phenyl-4,5,6,7-tetrahydro-1H-indole, to study molecular interactions like C-H...F and C-H...pi. This research is crucial in understanding the role of organic fluorine in crystal engineering (Choudhury, Nagarajan, & Row, 2004).
Analytical Chemistry
In the field of analytical chemistry, Nan et al. (2015) utilized a derivative of 1-(4-Fluorophenyl)-1H-indole-5-carboxylic acid as a ratiometric fluorescent pH probe for intracellular imaging, demonstrating the compound's application in bioanalytical methods (Nan et al., 2015).
Anticancer Research
In the realm of anticancer research, Kryshchyshyn-Dylevych et al. (2020) reported on the synthesis of indole-carboxylic acids derivatives and their evaluation for anticancer activity, underscoring the potential of these compounds in therapeutic applications (Kryshchyshyn-Dylevych et al., 2020).
作用機序
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets through various mechanisms, often resulting in changes in cellular function . For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . For example, some indole derivatives have been found to inhibit the replication of certain viruses, suggesting that they may interfere with viral replication pathways .
Pharmacokinetics
The compound’s lipophilicity (log po/w) is reported to be 156, which can influence its absorption and distribution within the body . It’s also reported to have high gastrointestinal absorption and is considered to be BBB (Blood-Brain Barrier) permeant .
Result of Action
Indole derivatives are known to have diverse biological activities, suggesting that they can induce a variety of molecular and cellular changes .
Action Environment
The compound’s success in suzuki–miyaura cross-coupling reactions, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction, suggests that it can perform well under a variety of reaction conditions .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-(4-fluorophenyl)indole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FNO2/c16-12-2-4-13(5-3-12)17-8-7-10-9-11(15(18)19)1-6-14(10)17/h1-9H,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHQPVSORYCUZRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=CC3=C2C=CC(=C3)C(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)-1h-indole-5-carboxylic acid | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-({2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinyl}carbonyl)-N-phenyl-1-hydrazinecarbothioamide](/img/structure/B3118791.png)
![3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)-1-[3-(trifluoromethyl)benzyl]-2(1H)-pyridinone](/img/structure/B3118796.png)
![N-allyl-2-[(1-benzyl-6-oxo-1,6-dihydro-3-pyridinyl)carbonyl]-1-hydrazinecarbothioamide](/img/structure/B3118802.png)
![N-allyl-2-[(1-benzyl-2-oxo-1,2-dihydro-3-pyridinyl)carbonyl]-1-hydrazinecarbothioamide](/img/structure/B3118808.png)


![2,7-diphenylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone](/img/structure/B3118827.png)

![4-(3-methylphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B3118844.png)
![Methyl 2-[[5-chloro-1-[(3-chlorophenyl)methyl]-2-oxopyridine-3-carbonyl]amino]benzoate](/img/structure/B3118846.png)



